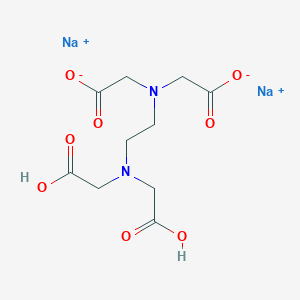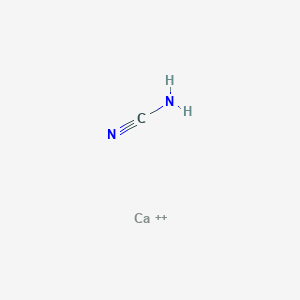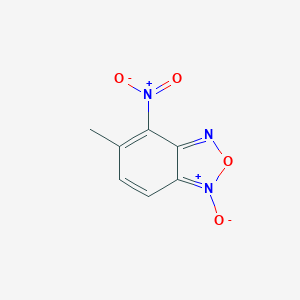
依地酸二钠
描述
Edetate disodium (EDTA-Na) is a hexadentate ligand widely recognized in analytical chemistry for its chelating properties. It has been used in various medical treatments, such as chelation therapy for heavy metal poisoning and post-myocardial infarction care. In recent years, its application has expanded into the field of organic solar cells as an interfacial material, demonstrating improved device performance and stability .
Synthesis Analysis
While the provided papers do not detail the synthesis of edetate disodium, its role in various applications suggests a straightforward synthesis, given its widespread use. The synthesis of related compounds, such as edetate calcium disodium, involves processes that yield nanoparticles for use in inhalation therapies, indicating the potential for advanced drug delivery systems .
Molecular Structure Analysis
Edetate disodium's molecular structure, characterized by its multiple coordination sites, allows it to bind with metal ions effectively. This chelating ability is central to its function in medical therapies, where it binds to heavy metals and facilitates their excretion from the body .
Chemical Reactions Analysis
Edetate disodium's chemical reactivity primarily involves its chelating action. It forms stable complexes with metal ions, which is a key feature in its therapeutic use. For instance, it stabilizes the ethylmercuric ion, a decomposition product of thimerosal, and mitigates the degradation of polysorbates in biotherapeutic formulations .
Physical and Chemical Properties Analysis
The physical and chemical properties of edetate disodium contribute to its diverse applications. As a chelating agent, it has been shown to stabilize pharmaceutical formulations and protect active ingredients from degradation. Its ability to form nanoparticles enhances its delivery as an inhalation therapy, providing a novel approach to heavy metal decorporation . Additionally, its safety profile has been extensively studied, showing that it can be administered with minimal risk when used according to established protocols .
Relevant Case Studies
Several case studies highlight the clinical significance of edetate disodium. Deaths resulting from hypocalcemia during chelation therapy with edetate disodium have been reported, underscoring the need for careful monitoring and consultation with experts before treatment . In the Trial to Assess Chelation Therapy (TACT), edetate disodium showed differential benefits for post-myocardial infarction patients with diabetes, particularly those treated with insulin . Furthermore, teratogenesis studies in rats have demonstrated the absence of teratogenic effects with edetate disodium, even at maternally toxic doses . These studies collectively contribute to the understanding of edetate disodium's therapeutic potential and safety considerations.
科学研究应用
Cardiovascular Disease Treatment
- Scientific Field : Cardiology
- Application Summary : Edetate disodium has been used in the treatment of cardiovascular diseases, specifically for secondary prevention in post-myocardial infarction patients . It’s linked to the reduction of toxic metals like lead and cadmium, which are associated with cardiovascular disease .
- Methods of Application : The specific method of application is not detailed in the source, but it mentions a double-blind, randomized, controlled trial .
- Results or Outcomes : The study demonstrated a clear improvement in cardiovascular outcomes with edetate disodium therapy in a secondary prevention, post-myocardial infarction population . The effect size was most striking in diabetic patients .
Emergency Treatment for Hypercalcemia and Digitalis Toxicity
- Scientific Field : Emergency Medicine
- Application Summary : Edetate disodium is indicated for emergency treatment of hypercalcemia and digitalis toxicity associated ventricular arrhythmias .
- Results or Outcomes : The therapy reduces blood concentrations of calcium or digitalis . It has a long duration of action as patients are generally given 1 daily dose .
Enhancing Action of Preservatives and Stabilizers
- Scientific Field : Pharmaceutical Science
- Application Summary : Edetate disodium enhances the action of preservatives and stabilizes antioxidants . It also stabilizes and protects polymeric thickeners, colorants, flavors, and fragrances .
- Results or Outcomes : The therapy prolongs the action of antioxidants such as Tocopherol and ascorbate, for instance, in fats and oils .
Treatment of Lead Poisoning
- Scientific Field : Toxicology
- Application Summary : Edetate calcium disodium is used to treat lead poisoning . It functions as a chelating agent, forming strong covalent bonds with many metallic and non-metallic cations .
- Results or Outcomes : The therapy reduces blood concentrations of lead . The chelate is excreted in the urine, reducing concentrations of lead in the blood .
Use in Cosmetic Formulations
- Scientific Field : Cosmetic Science
- Application Summary : Edetate disodium and its salts function as chelating agents in cosmetic formulations . They help to stabilize the formulation and enhance the action of other ingredients .
- Results or Outcomes : Clinical tests reported no absorption of an EDTA salt through the skin, and the Cosmetic Ingredient Review Expert Panel found that these ingredients are safe as used in cosmetic formulations .
Use in Pharmaceutical Formulations
- Scientific Field : Pharmaceutical Science
- Application Summary : Disodium edetate is used in topical, oral, ophthalmic and parenteral pharmaceutical formulations as a chelating and sequestering agent of heavy metal cations . It enhances the action of preservatives and stabilizes antioxidants .
- Results or Outcomes : The therapy prolongs the action of antioxidants such as Tocopherol and ascorbate, for instance, in fats and oils .
Treatment of Atherosclerotic Vascular Disease
- Scientific Field : Cardiology
- Application Summary : Edetate disodium has been used to treat symptoms of atherosclerotic vascular disease . It functions as a chelating agent, forming strong covalent bonds with many metallic and non-metallic cations .
- Results or Outcomes : The therapy demonstrated a clear improvement in cardiovascular outcomes with edetate disodium therapy in a secondary prevention, post-myocardial infarction population . This effect size was most striking in diabetic patients .
Use in Food Products
- Scientific Field : Food Science
- Application Summary : Edetate disodium is used in food products as a chelating and sequestering agent of heavy metal cations . It enhances the action of preservatives and stabilizes antioxidants .
- Results or Outcomes : The therapy prolongs the action of antioxidants such as Tocopherol and ascorbate, for instance, in fats and oils .
Use in Vaccines
- Scientific Field : Immunology
- Application Summary : Edetate disodium is used in certain vaccines . It functions as a chelating agent, forming strong covalent bonds with many metallic and non-metallic cations .
- Results or Outcomes : The therapy enhances the action of preservatives and stabilizes antioxidants .
属性
IUPAC Name |
disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTMUACCHSMWAC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Na2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-00-4 (Parent) | |
| Record name | Edetate Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9027073 | |
| Record name | Ethylenediaminetetraacetic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] | |
| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium EDTA | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14240 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
Flash point is> 100 °C, | |
| Record name | Disodium EDTA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Edetate disodium anhydrous chelates divalent and trivalent ions such as magnesium, zinc, and calcium. The chelate is excreted in the urine, reducing concentrations of these ions in the blood., Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart., Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium. | |
| Record name | Edetate disodium anhydrous | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14600 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Disodium EDTA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. | |
| Record name | Disodium EDTA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Edetate Disodium | |
Color/Form |
White crystalline powder | |
CAS RN |
139-33-3 | |
| Record name | Edetate Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edetate disodium anhydrous | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14600 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediaminetetraacetic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium dihydrogen ethylenediaminetetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disodium EDTA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 242 °C /EDTA disodium dihydrate/ | |
| Record name | Edetate disodium anhydrous | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14600 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Disodium EDTA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)